1-[4-(chloromethyl)-2-fluorophenyl]-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-[4-(chloromethyl)-2-fluorophenyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a fluorine atom on the phenyl ring, as well as two methyl groups on the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(chloromethyl)-2-fluorophenyl]-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the chloromethyl group: The chloromethylation of the phenyl ring can be carried out using chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate (ClCOOCH2Cl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(chloromethyl)-2-fluorophenyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling reactions:
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used to replace the chloromethyl group with azide or thiocyanate groups, respectively.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group with sodium azide would yield 1-[4-(azidomethyl)-2-fluorophenyl]-3,5-dimethyl-1H-pyrazole.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: As a potential ligand for studying protein-ligand interactions and as a probe for investigating biological pathways.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: As an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(chloromethyl)-2-fluorophenyl]-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the chloromethyl group can act as a reactive handle for further functionalization.
Comparison with Similar Compounds
Similar Compounds
1-[4-(bromomethyl)-2-fluorophenyl]-3,5-dimethyl-1H-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-[4-(chloromethyl)-2-chlorophenyl]-3,5-dimethyl-1H-pyrazole: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.
1-[4-(methyl)-2-fluorophenyl]-3,5-dimethyl-1H-pyrazole: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness
1-[4-(chloromethyl)-2-fluorophenyl]-3,5-dimethyl-1H-pyrazole is unique due to the combination of the chloromethyl and fluorine substituents, which can impart distinct chemical reactivity and biological activity. The presence of these groups can influence the compound’s physicochemical properties, such as lipophilicity, stability, and solubility, making it a valuable compound for various applications.
Properties
CAS No. |
1152536-78-1 |
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Molecular Formula |
C12H12ClFN2 |
Molecular Weight |
238.69 g/mol |
IUPAC Name |
1-[4-(chloromethyl)-2-fluorophenyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C12H12ClFN2/c1-8-5-9(2)16(15-8)12-4-3-10(7-13)6-11(12)14/h3-6H,7H2,1-2H3 |
InChI Key |
WVTDVYYZTPGZKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)CCl)F)C |
Purity |
95 |
Origin of Product |
United States |
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